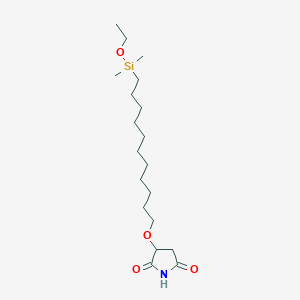
11-(Succinimidyloxy)undecyldimethylethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Succinimidyloxy)undecyldimethylethoxysilane is a chemical compound with the molecular formula C19H37NO4Si and a molecular weight of 371.6 g/mol.
Métodos De Preparación
The synthesis of 11-(Succinimidyloxy)undecyldimethylethoxysilane involves the reaction of succinimidyl ester with undecyldimethylethoxysilane under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using methods such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
11-(Succinimidyloxy)undecyldimethylethoxysilane undergoes various chemical reactions, including hydrolysis, substitution, and condensation reactions.
Hydrolysis: In the presence of moisture or water, the compound hydrolyzes to produce ethanol and succinimide.
Substitution: The succinimidyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Condensation: The compound can undergo condensation reactions with other silanes or siloxanes to form larger organosilicon compounds.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
11-(Succinimidyloxy)undecyldimethylethoxysilane is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a coupling agent in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to enhance their stability and functionality.
Medicine: It is employed in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its excellent adhesion properties.
Mecanismo De Acción
The mechanism of action of 11-(Succinimidyloxy)undecyldimethylethoxysilane involves the formation of covalent bonds with target molecules. The succinimidyl group reacts with nucleophiles, such as amines or thiols, to form stable amide or thioether bonds. This covalent modification alters the properties of the target molecules, enhancing their stability, solubility, or functionality .
Comparación Con Compuestos Similares
11-(Succinimidyloxy)undecyldimethylethoxysilane is unique due to its combination of a succinimidyl ester and an organosilane moiety. Similar compounds include:
11-(Hydroxysuccinimide)undecanoic acid: Lacks the silane group, making it less versatile in certain applications.
11-(Succinimidyloxy)undecyltrimethoxysilane: Contains three methoxy groups instead of one ethoxy group, which can affect its reactivity and solubility.
The presence of the ethoxy group in this compound provides a balance between reactivity and stability, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
3-[11-[ethoxy(dimethyl)silyl]undecoxy]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4Si/c1-4-24-25(2,3)15-13-11-9-7-5-6-8-10-12-14-23-17-16-18(21)20-19(17)22/h17H,4-16H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFPOVMPUFEWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCCCCCCCCCOC1CC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
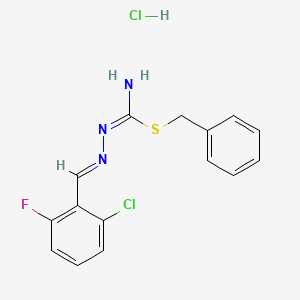
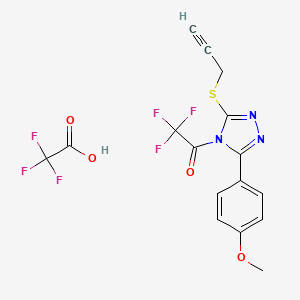


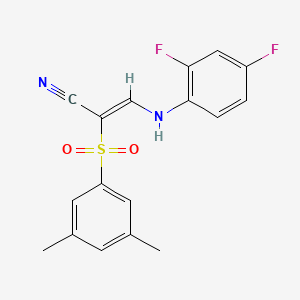
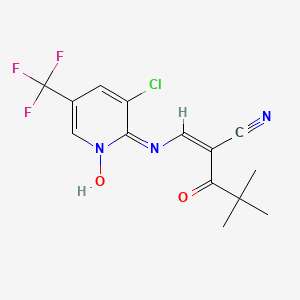
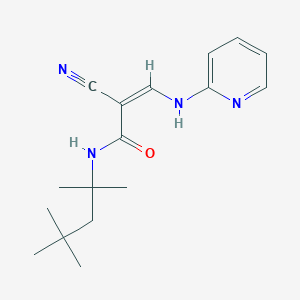




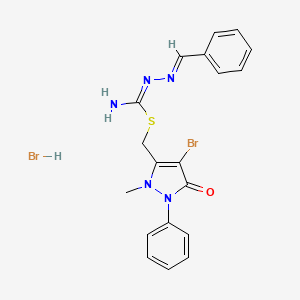
![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)

